molecular formula C9H7Br2FO2 B1410011 Methyl 4,5-dibromo-2-fluorophenylacetate CAS No. 1806346-03-1

Methyl 4,5-dibromo-2-fluorophenylacetate

Cat. No. B1410011
CAS RN: 1806346-03-1
M. Wt: 325.96 g/mol
InChI Key: BHPUUGSRYRRAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dibromo-2-fluorophenylacetate is a brominated aromatic compound that has been used in various scientific research applications, such as drug synthesis and biochemical studies. It is a highly reactive compound that can be used as a reagent in a variety of synthetic processes. It is also a useful tool for studying the mechanism of action of various drugs, as well as the biochemical and physiological effects of those drugs.

Scientific Research Applications

Methyl 4,5-dibromo-2-fluorophenylacetate has been used in a variety of scientific research applications, such as the synthesis of drugs and the study of the mechanism of action of those drugs. It has also been used in biochemical studies to examine the biochemical and physiological effects of drugs. Additionally, methyl 4,5-dibromo-2-fluorophenylacetate is a useful tool for studying the structure and reactivity of organic compounds.

Mechanism of Action

Methyl 4,5-dibromo-2-fluorophenylacetate is an electrophilic reagent, which means that it reacts with electron-rich compounds, such as amines and thiols, to form covalent adducts. The reaction is catalyzed by a base, such as sodium hydroxide. The reaction is reversible, and the adduct can be hydrolyzed to yield the original compounds.
Biochemical and Physiological Effects
Methyl 4,5-dibromo-2-fluorophenylacetate has been used in biochemical studies to examine the biochemical and physiological effects of drugs. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Additionally, it has been found to inhibit the enzyme cytochrome P450, which is involved in drug metabolism.

Advantages and Limitations for Lab Experiments

Methyl 4,5-dibromo-2-fluorophenylacetate is a highly reactive compound, which makes it a useful tool for synthetic and biochemical studies. It is a relatively inexpensive reagent, and it is easy to handle and store. However, it is also a highly toxic compound and should be handled with care.

Future Directions

Methyl 4,5-dibromo-2-fluorophenylacetate has a wide range of potential applications in the field of drug synthesis and biochemical research. In the future, it could be used to synthesize new drugs and to study the biochemical and physiological effects of those drugs. Additionally, it could be used to study the structure and reactivity of organic compounds and to develop new synthetic methods. Finally, it could be used to develop new methods for the synthesis of complex molecules.

properties

IUPAC Name

methyl 2-(4,5-dibromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)3-5-2-6(10)7(11)4-8(5)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPUUGSRYRRAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dibromo-2-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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